4-Ethyl-3-methyl-1-phenyl-1H-pyrazole-5-thiol
Description
4-Ethyl-3-methyl-1-phenyl-1H-pyrazole-5-thiol is a pyrazole derivative characterized by a thiol (-SH) group at the 5-position, an ethyl group at the 4-position, a methyl group at the 3-position, and a phenyl ring at the 1-position. This compound is structurally significant due to its heterocyclic core and sulfur-containing functional group, which influence its reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C12H14N2S |
|---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
4-ethyl-5-methyl-2-phenyl-1H-pyrazole-3-thione |
InChI |
InChI=1S/C12H14N2S/c1-3-11-9(2)13-14(12(11)15)10-7-5-4-6-8-10/h4-8,13H,3H2,1-2H3 |
InChI Key |
GGKJWUQBKIPTNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NN(C1=S)C2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 3-methyl-1-phenyl-5-pyrazolone with ethyl iodide and thiourea under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the use of metal-free and solvent-free conditions to ensure eco-friendly synthesis. The use of heterogeneous catalysts like Amberlyst-70 has been reported to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-3-methyl-1-phenyl-1H-pyrazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Halogenated pyrazoles.
Scientific Research Applications
4-Ethyl-3-methyl-1-phenyl-1H-pyrazole-5-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly in inducing apoptosis in cancer cells.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Ethyl-3-methyl-1-phenyl-1H-pyrazole-5-thiol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, leading to inhibition or activation of specific pathways.
Pathways Involved: It has been shown to induce apoptosis in cancer cells through the activation of p53-mediated pathways and inhibition of survival mechanisms like autophagy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds share structural similarities with 4-Ethyl-3-methyl-1-phenyl-1H-pyrazole-5-thiol but differ in substituents, heterocyclic cores, or functional groups:
Key Research Findings
- Antioxidant Activity : Triazole-thiol analogs, such as 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol, demonstrate significant radical-scavenging activity, attributed to the sulfur atom’s electron-donating capacity and the stability of the heterocyclic system .
- Synthetic Flexibility: Pyrazole-thiol derivatives are often synthesized via nucleophilic substitution or condensation reactions. For example, 5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile was prepared using a thiol-alkylation strategy, yielding a compound with a melting point of 173.1°C and distinct NMR signals (e.g., δ 3.96 ppm for NCH3) .
- Structural Stability : Pyrazole-benzothiazole hybrids, such as those reported by Chakib et al., exhibit enhanced thermal stability and fluorescence, underscoring the role of fused aromatic systems in modulating physical properties .
Elemental and Spectral Comparisons
- Elemental Analysis :
- A pyrazolone derivative (C11H10N2O2) showed calculated values of C (65.34%), H (4.98%), N (13.85%), closely matching experimental data (C: 65.37%, H: 5.26%, N: 13.95%) .
- Thiol-containing analogs often deviate slightly due to sulfur’s higher atomic mass, though direct data for 4-Ethyl-3-methyl-1-phenyl-1H-pyrazole-5-thiol is unavailable in the evidence.
- Spectroscopic Data :
- ¹H NMR signals for tetrazole-thioether pyrazoles (e.g., δ 1.54 ppm for CHCH3, δ 7.42–7.84 ppm for aromatic protons) highlight predictable splitting patterns for alkyl and aryl substituents .
Biological Activity
4-Ethyl-3-methyl-1-phenyl-1H-pyrazole-5-thiol is a sulfur-containing heterocyclic compound with significant biological activity. This compound is characterized by its unique structure, which includes an ethyl group at the 4-position, a methyl group at the 3-position, and a phenyl group at the 1-position of the pyrazole ring, along with a thiol (-SH) group at the 5-position. The presence of the thiol group enhances its chemical reactivity and biological activity, making it a promising candidate in medicinal chemistry.
| Property | Details |
|---|---|
| Molecular Formula | C11H13N2S |
| Molecular Weight | 217.30 g/mol |
| IUPAC Name | 4-Ethyl-3-methyl-1-phenyl-1H-pyrazole-5-thiol |
The compound's unique structure contributes to its diverse biological activities, including antifungal, anticancer, and potential anti-inflammatory effects.
Antifungal Activity
Research indicates that 4-Ethyl-3-methyl-1-phenyl-1H-pyrazole-5-thiol exhibits notable antifungal properties. In vitro studies have demonstrated its effectiveness against various fungal strains, suggesting its potential use in developing antifungal agents. The mechanism of action appears to involve disrupting fungal cell wall synthesis and inhibiting key metabolic pathways essential for fungal growth.
Anticancer Activity
The anticancer potential of this compound has been a focal point of recent studies. It has shown promise in inhibiting the proliferation of several cancer cell lines, including breast and colon cancer cells. The structure-activity relationship (SAR) studies reveal that modifications to the phenyl and thiol groups can enhance cytotoxicity. For example, derivatives with electron-donating substituents on the phenyl ring exhibited increased activity against cancer cells .
Case Study: Cytotoxic Effects
A study conducted on various cancer cell lines reported IC50 values indicating significant cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.2 |
| HT29 (Colon Cancer) | 12.8 |
| A549 (Lung Cancer) | 18.5 |
These results highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanism of action.
The biological activity of 4-Ethyl-3-methyl-1-phenyl-1H-pyrazole-5-thiol can be attributed to its ability to interact with multiple molecular targets:
- Enzyme Inhibition : The thiol group can form covalent bonds with active sites on enzymes, inhibiting their function.
- Cell Signaling Modulation : The compound may influence signaling pathways involved in cell proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that this compound can induce oxidative stress in cancer cells, leading to programmed cell death.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with 4-Ethyl-3-methyl-1-phenyl-1H-pyrazole-5-thiol. Their biological activities vary significantly based on structural modifications:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Methyl-1-phenyl-1H-pyrazole-5-thiol | Lacks ethyl group | Simpler structure; reduced biological activities |
| 4,4′-(Arylmethylene)bis(3-methyl...) | Contains multiple hydroxyl groups | Different reactivity due to additional functional groups |
| 5-Chloro-3-methyl-1-pheny -1H-pyrazole | Contains chlorine instead of sulfur | Different biological profile due to halogen substitution |
The unique ethyl substituent in 4-Ethyl-3-methyl-1-phenyl-1H-pyrazole-5-thiol enhances both its reactivity and biological activity compared to its analogs.
Future Directions
Given its promising biological activities, further research is warranted to explore:
- In Vivo Studies : To assess efficacy and safety profiles in animal models.
- Mechanistic Studies : To elucidate the precise pathways through which it exerts its effects.
- Formulation Development : To create effective delivery systems for therapeutic applications.
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